![molecular formula C14H9F3N4OS B5608269 5-(2-furyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5608269.png)
5-(2-furyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives, including those related to 5-(2-furyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol, typically involves cyclization processes and condensation reactions. For instance, a basic nucleus of a similar compound was synthesized through cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to produce a Schiff base (Singh & Kandel, 2013).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds indicates that these molecules may exhibit slight conformational differences, impacting their molecular interactions and stability. For example, the dihedral angles between the furyl and triazole rings can vary, influencing the compound's overall shape and intermolecular interactions (Zareef, Iqbal, & Parvez, 2008).
properties
IUPAC Name |
3-(furan-2-yl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4OS/c15-14(16,17)10-5-2-1-4-9(10)8-18-21-12(19-20-13(21)23)11-6-3-7-22-11/h1-8H,(H,20,23)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDYZFGBEDRRDL-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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